molecular formula C23H18N2O2S B2741143 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 324759-02-6

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2741143
CAS No.: 324759-02-6
M. Wt: 386.47
InChI Key: RMGCYGATRNBNGX-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:

Future Directions

The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is a current research focus . This compound, with its thiazole nucleus, could potentially be part of this research direction.

Preparation Methods

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves the Hantzsch thiazole synthesis method. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions usually include refluxing the mixture to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the thiazole ring are replaced by other groups.

Comparison with Similar Compounds

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-16-7-9-17(10-8-16)21-15-28-23(24-21)25-22(26)18-11-13-20(14-12-18)27-19-5-3-2-4-6-19/h2-15H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGCYGATRNBNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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